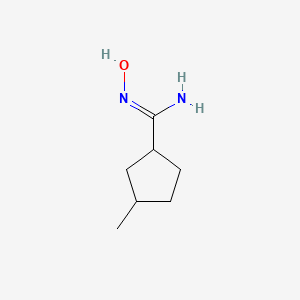

N'-hydroxy-3-methylcyclopentane-1-carboximidamide

Description

N'-Hydroxy-3-methylcyclopentane-1-carboximidamide is a cyclopentane-derived compound featuring a hydroxyimidamide functional group and a methyl substituent at the 3-position of the cyclopentane ring.

- Stereochemical considerations: The cyclopentane ring introduces conformational constraints, which may influence reactivity and interactions with biological targets or metal catalysts.

- Applications: Likely explored in medicinal chemistry (e.g., as metalloenzyme inhibitors) or synthetic chemistry (e.g., directing groups for C–H activation) due to its N,O-bidentate capability.

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N'-hydroxy-3-methylcyclopentane-1-carboximidamide |

InChI |

InChI=1S/C7H14N2O/c1-5-2-3-6(4-5)7(8)9-10/h5-6,10H,2-4H2,1H3,(H2,8,9) |

InChI Key |

HXLIOBOFSKUTPC-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCC(C1)/C(=N/O)/N |

Canonical SMILES |

CC1CCC(C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methylcyclopentane-1-carboximidamide typically involves the reaction of 3-methylcyclopentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours .

Industrial Production Methods

the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylcyclopentane-1-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes.

Reduction: Reduction reactions can convert the compound into amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of oximes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N’-hydroxy-3-methylcyclopentane-1-carboximidamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylcyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Structural Isomer: N'-Hydroxy-2-methylcyclopentane-1-carboximidamide

Functional Group Variant: Methyl 3-aminocyclopentanecarboxylate

- CAS : 1314922-38-7 .

- Structural contrast : Replaces hydroxyimidamide with an ester (-COOCH₃) and amine (-NH₂) group.

- Properties :

- Molecular Weight : 143.18 g/mol (vs. ~142.2 g/mol for the target compound).

- Reactivity : The ester and amine groups enable nucleophilic acyl substitution or amide bond formation, diverging from the hydroxyimidamide’s metal-chelating behavior.

- Safety : Requires stringent handling (e.g., inhalation precautions, eye rinsing protocols) .

Benzamide Derivative: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

- Functional comparison : Contains a benzamide core and tertiary alcohol, serving as an N,O-bidentate directing group.

Linear Chain Analogue: N-Hydroxyoctanamide

- CAS : 7377-03-9 .

- Structural contrast : Linear octanamide chain vs. cyclic carboximidamide.

- Properties: Lipophilicity: Higher due to the linear hydrocarbon chain, impacting solubility in nonpolar solvents. Applications: Potential use in surfactants or lipid-based formulations, unlike the target compound’s cyclic rigidity.

Data Table: Comparative Overview

Biological Activity

N'-hydroxy-3-methylcyclopentane-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane structure, which contributes to its biological properties. The compound's molecular formula is , and it features a hydroxyl group and a carboximidamide functional group that are crucial for its activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as glucose metabolism and inflammation.

- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are critical for cellular responses.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies

- Antidiabetic Activity : A study evaluated the inhibitory effects of this compound on α-amylase and α-glucosidase. Results indicated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent for managing diabetes.

- Anti-inflammatory Response : Another investigation focused on the compound's impact on inflammatory markers in macrophages. The findings demonstrated a reduction in TNF-α and IL-6 levels upon treatment with this compound, indicating its role in modulating inflammatory responses.

- Neuroprotection : Research assessing the neuroprotective properties of the compound revealed that it could attenuate oxidative stress-induced neuronal cell death, highlighting its potential application in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.